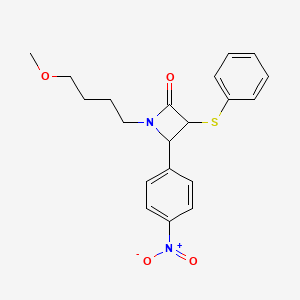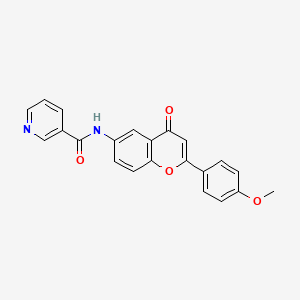![molecular formula C20H16ClF3N2O2S B2698808 N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide CAS No. 478246-36-5](/img/structure/B2698808.png)
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a pyridine ring, and a sulfonamide group. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the pyridine ring would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group, the pyridine ring, and the sulfonamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A new compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride has been synthesized, with its structure characterized through SCXRD studies and spectroscopic tools. This compound crystallized in the monoclinic crystal system, showcasing the type and nature of intermolecular interaction in the crystal state. The research delved into the compound's structural and electronic properties, using DFT/B3LYP/6-311G++(d,p) level of theory, showing excellent agreement between computational and experimental spectral data (Murthy et al., 2018).
Chemical Reaction Mechanisms
Inhibitory Activities and Anticancer Effects
A series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides were synthesized to examine their inhibitory activities against secretory phospholipase A₂. Among these, N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide showed the highest inhibitory activity, indicating potential pharmacological applications (Nakayama et al., 2011).
New dibenzensulfonamides were synthesized as potential anticancer drug candidates, with their structures confirmed through various spectroscopic techniques. These compounds displayed cytotoxicities toward various tumor cell lines and were investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in cancer therapy (Gul et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2S/c1-13-2-8-17(9-3-13)29(27,28)26-16-6-4-14(5-7-16)10-19-18(21)11-15(12-25-19)20(22,23)24/h2-9,11-12,26H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHPKLONANCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)
